4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-BUTOXY-3-METHYLBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 4-(4-BUTOXY-3-METHYLBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzoic acid derivative, followed by the introduction of the butoxy and methyl groups. The next steps involve the formation of the pyrrolidine ring and the addition of the nitrophenyl group. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-BUTOXY-3-METHYLBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to interact with enzymes and other proteins. The diethylaminoethyl group enhances its solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar compounds include other benzoic acid derivatives and pyrrolidine-based molecules. What sets 4-(4-BUTOXY-3-METHYLBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE apart is its unique combination of functional groups, which gives it distinct chemical and biological properties. Other similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.
Properties
Molecular Formula |
C28H35N3O6 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H35N3O6/c1-5-8-16-37-23-13-12-21(17-19(23)4)26(32)24-25(20-10-9-11-22(18-20)31(35)36)30(28(34)27(24)33)15-14-29(6-2)7-3/h9-13,17-18,25,32H,5-8,14-16H2,1-4H3/b26-24+ |
InChI Key |
YQNLXDZMQXDEHV-SHHOIMCASA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=CC=C3)[N+](=O)[O-])/O)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=CC=C3)[N+](=O)[O-])O)C |
Origin of Product |
United States |
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